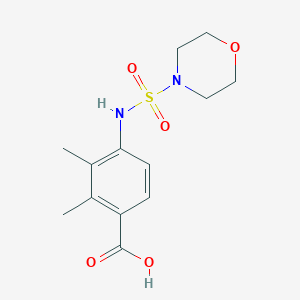![molecular formula C18H24ClNO4 B7438115 2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid, commonly known as MCL-1 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a crucial role in the regulation of apoptosis or programmed cell death. The overexpression of MCL-1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
MCL-1 inhibitor works by binding to the BH3 domain of MCL-1, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action has been validated in numerous preclinical studies, and clinical trials are currently underway to evaluate the safety and efficacy of MCL-1 inhibitor in cancer patients.
Biochemical and Physiological Effects
MCL-1 inhibitor has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, MCL-1 inhibitor has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MCL-1 inhibitor in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of other cancer treatments, and its selective toxicity towards cancer cells. However, the limitations of using MCL-1 inhibitor include its potential toxicity towards normal cells and the need for further research to determine its optimal dosage and treatment regimen.
Direcciones Futuras
There are numerous future directions for the research and development of MCL-1 inhibitor. These include the optimization of its chemical structure to improve its potency and selectivity, the identification of biomarkers to predict patient response to treatment, and the evaluation of its efficacy in combination with other cancer treatments. Additionally, the use of MCL-1 inhibitor in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.
Métodos De Síntesis
The synthesis of MCL-1 inhibitor involves a series of chemical reactions, starting with the reaction of 2-chloro-4-benzoic acid with 3-(2-methoxycyclopentyl)morpholine to form an intermediate product. This intermediate product is then treated with a reagent, such as trifluoroacetic acid, to remove the protecting group and yield the final product.
Aplicaciones Científicas De Investigación
MCL-1 inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, particularly those that are resistant to conventional chemotherapy drugs. MCL-1 inhibitor has also been found to enhance the efficacy of other cancer treatments, such as radiotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-23-17-4-2-3-14(17)16-11-24-8-7-20(16)10-12-5-6-13(18(21)22)15(19)9-12/h5-6,9,14,16-17H,2-4,7-8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMYTWIGVROGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C2COCCN2CC3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)


![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
